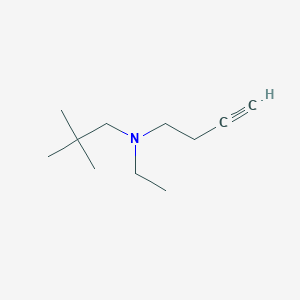
N-But-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-But-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine” is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom. Amines are classified as primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen . In “N-But-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine”, the nitrogen atom is connected to an ethyl group, a but-3-ynyl group, and a 2,2-dimethylpropan-1-yl group, making it a tertiary amine.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also act as nucleophiles and bases, reacting with a variety of electrophiles and acids .Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds . They are also often polar and can participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Key Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate in the preparation of premafloxacin, an antibiotic. The study detailed an efficient and stereoselective process for its synthesis from specific precursors, showcasing the application of similar chemical structures in pharmaceutical synthesis (Fleck et al., 2003).
New Synthetic Routes : The development of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from respective precursors, demonstrating innovative routes to these compounds which have potential applications in the synthesis of novel organic molecules (Kozhushkov et al., 2010).
Material Science and Engineering
Polymer Synthesis and Characterization : Poly(β-aminoesters) were synthesized and characterized for their degradation properties, offering insights into the development of biodegradable polymers for medical applications. This research highlights the potential of using similar amines in creating environmentally friendly materials (Lynn & Langer, 2000).
Enhanced CO2 Capture : Research on new tertiary amines, including modifications to their chemical structure, demonstrated improved CO2 capture performance. This work is critical for developing more efficient materials for environmental applications, such as post-combustion CO2 capture processes (Singto et al., 2016).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of amines depend on their specific structure. Some amines are harmless and occur naturally in plants and animals, while others can be toxic or carcinogenic . Without specific information on “N-But-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine”, it’s difficult to provide detailed safety and hazard information.
Direcciones Futuras
Propiedades
IUPAC Name |
N-but-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-6-8-9-12(7-2)10-11(3,4)5/h1H,7-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCDFPWAGCZHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-But-3-ynyl-N-ethyl-2,2-dimethylpropan-1-amine | |
CAS RN |
1877095-81-2 |
Source


|
| Record name | (but-3-yn-1-yl)(2,2-dimethylpropyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2689946.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)

